2-Iodo-5-methoxypyridine
Overview
Description
2-Iodo-5-methoxypyridine: is an organic compound with the molecular formula C6H6INO and a molecular weight of 235.02 g/mol . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are substituted by iodine and methoxy groups, respectively. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methoxypyridine typically involves the iodination of 5-methoxypyridine. One common method is the reaction of 5-methoxypyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Iodo-5-methoxypyridine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Chemistry: 2-Iodo-5-methoxypyridine is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the interactions of pyridine derivatives with biological targets. It serves as a precursor for the synthesis of biologically active compounds .
Medicine: This compound is investigated for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and ligands for chemical reactions .
Mechanism of Action
The mechanism of action of 2-Iodo-5-methoxypyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it interacts with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
- 2-Iodo-3-methoxypyridine
- 2-Iodo-4-methoxypyridine
- 2-Iodo-6-methoxypyridine
Comparison: 2-Iodo-5-methoxypyridine is unique due to the specific positioning of the iodine and methoxy groups on the pyridine ring. This positioning influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
IUPAC Name |
2-iodo-5-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKTXYDJIOBEOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426695 | |
Record name | 2-IODO-5-METHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163129-79-1 | |
Record name | 2-IODO-5-METHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-5-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Iodo-5-methoxypyridine in the synthesis of L-Azatyrosine?
A1: this compound is a crucial building block in the revised synthesis of L-Azatyrosine. The research highlights its unambiguous synthesis and subsequent utility in a palladium-catalyzed coupling reaction with an iodoalanine-derived zinc reagent. [] This suggests that this compound plays a vital role in constructing the L-Azatyrosine molecule.
Q2: What specific reaction does this compound undergo in this synthesis?
A2: The abstract mentions that this compound undergoes a palladium-catalyzed coupling reaction with an iodoalanine-derived zinc reagent. [] While the exact details of this coupling are not provided, it likely involves the iodine atom on the pyridine ring being replaced by the iodoalanine-derived zinc reagent, contributing to the formation of the L-Azatyrosine structure.
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